Piribedil dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

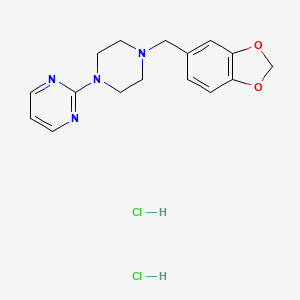

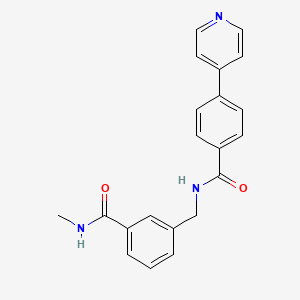

Piribedil dihydrochloride is a D2/D3 dopamine receptor agonist . It has been shown to have a D3 selectivity demonstrated in vitro . The CAS Number is 1451048-94-4 . It is soluble in water up to 25 mM .

Molecular Structure Analysis

This compound has a molecular formula of C16H18N4O2 . Its average mass is 298.340 Da and its monoisotopic mass is 298.142975 Da .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water up to 25 mM .Scientific Research Applications

Piribedil is effective in treating Parkinson's disease both as monotherapy and as an adjunct to levodopa, with fewer dyskinesia side effects compared to L-dopa (Smith et al., 2002).

In a study comparing the efficacy of piribedil monotherapy to placebo in early Parkinson's disease, piribedil showed significant improvement in motor symptoms (Rascol et al., 2006).

Piribedil is considered efficacious and clinically useful for the symptomatic treatment of Parkinson's disease, either as monotherapy or in conjunction with levodopa, in non-fluctuating early Parkinson's disease patients (Pérez-Lloret & Rascol, 2016).

Piribedil is shown to be effective without peripheral side effects when used in conjunction with domperidone, reversing akinesia and rigidity in MPTP-treated primates, indicating its potential as an effective monotherapy for Parkinson's disease (Smith et al., 1996).

Piribedil increases acetylcholine levels in the rat striatum, suggesting a potential role in enhancing cognitive functions or treating cognitive impairments (Ladinsky et al., 1974).

Piribedil combined with levodopa is effective in improving motor symptoms in nonfluctuating Parkinson's disease patients, as shown in a 6-month study (Ziégler et al., 2003).

Piribedil has antidepressant-like properties in rodent models, suggesting its potential utility in treating depression and related disorders (Brocco et al., 2006).

Piribedil, a dopamine agonist, improves cognitive functions in young healthy volunteers, indicating its potential in enhancing cognitive performance (Schück et al., 2002).

Piribedil has shown potential for treating tinnitus, as indicated in a study assessing its efficacy and safety in this condition (de Azevedo et al., 2009).

Mechanism of Action

Target of Action

Piribedil dihydrochloride primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

This compound acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to the dopamine D2 and D3 receptors, mimicking the action of dopamine, which is a neurotransmitter that helps regulate movement, mood, and reward. Additionally, Piribedil also blocks alpha2-adrenoreceptors .

Biochemical Pathways

It is known that the drug’s agonistic action on the dopamine d2 and d3 receptors influences the dopaminergic signaling pathways . This can lead to improvements in motor symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine.

Pharmacokinetics

It is known that the drug is used in an extended-release oral formulation . This suggests that the drug is designed for slow and sustained release in the body, which could potentially enhance its bioavailability and therapeutic effect.

Result of Action

The molecular and cellular effects of Piribedil’s action primarily involve the enhancement of dopaminergic signaling due to its agonistic action on the dopamine D2 and D3 receptors . This can lead to improvements in motor control and other dopamine-regulated functions. In the context of Parkinson’s disease, this can result in reduced motor symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions . Additionally, individual patient factors such as age, overall health status, and the presence of other medical conditions can also influence the drug’s action and efficacy.

Safety and Hazards

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXWEVPOJXPWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)

![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)

![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)